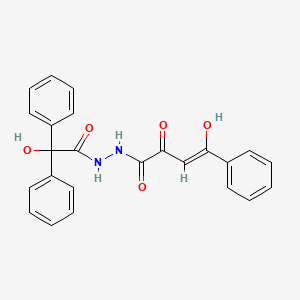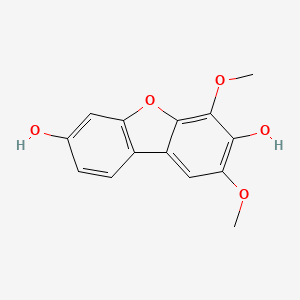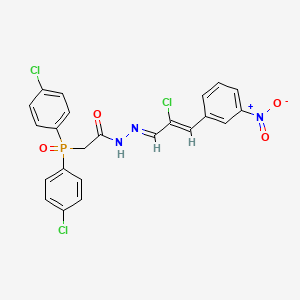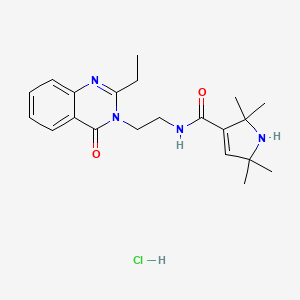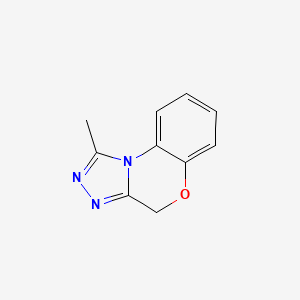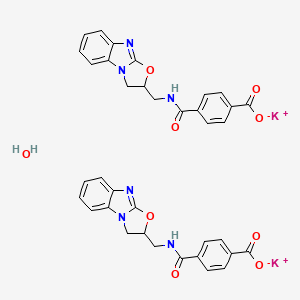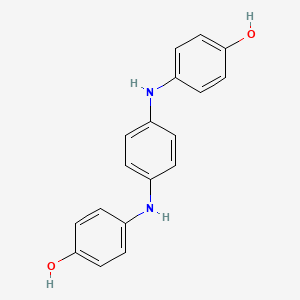
N,N'-Bis(4-hydroxyphenyl)-p-phenylenediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis(4-hydroxyphenyl)-p-phenylenediamine is an organic compound characterized by the presence of two hydroxyphenyl groups attached to a phenylenediamine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(4-hydroxyphenyl)-p-phenylenediamine typically involves the condensation reaction of 4-aminophenol with p-phenylenediamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In industrial settings, the production of N,N’-Bis(4-hydroxyphenyl)-p-phenylenediamine is scaled up using continuous flow reactors or batch reactors. The process involves the careful control of reaction parameters to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(4-hydroxyphenyl)-p-phenylenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N,N’-Bis(4-hydroxyphenyl)-p-phenylenediamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of high-performance materials, such as resins and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of N,N’-Bis(4-hydroxyphenyl)-p-phenylenediamine involves its interaction with specific molecular targets and pathways. The hydroxyphenyl groups can participate in hydrogen bonding and other non-covalent interactions, which can modulate the activity of enzymes and receptors. The compound’s ability to undergo redox reactions also plays a role in its biological and chemical activities.
Comparison with Similar Compounds
Similar Compounds
Bisphenol A: Similar in structure but lacks the phenylenediamine core.
4,4’-Diaminodiphenylmethane: Contains a similar diamine core but different substituents.
N,N’-Bis(4-hydroxyphenyl)urea: Similar hydroxyphenyl groups but with a urea linkage.
Uniqueness
N,N’-Bis(4-hydroxyphenyl)-p-phenylenediamine is unique due to its combination of hydroxyphenyl groups and a phenylenediamine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
94209-20-8 |
|---|---|
Molecular Formula |
C18H16N2O2 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
4-[4-(4-hydroxyanilino)anilino]phenol |
InChI |
InChI=1S/C18H16N2O2/c21-17-9-5-15(6-10-17)19-13-1-2-14(4-3-13)20-16-7-11-18(22)12-8-16/h1-12,19-22H |
InChI Key |
YFJMEBYJCJMELS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=CC=C(C=C2)O)NC3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


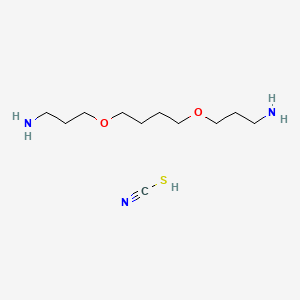
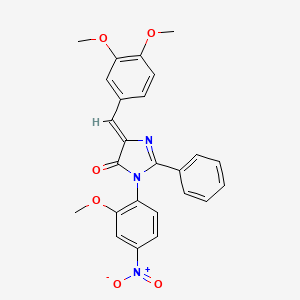
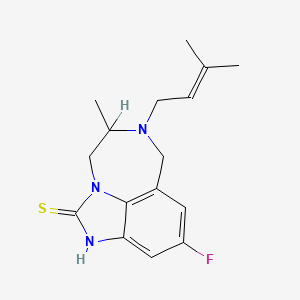

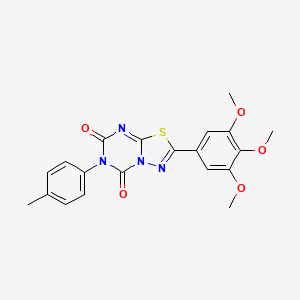

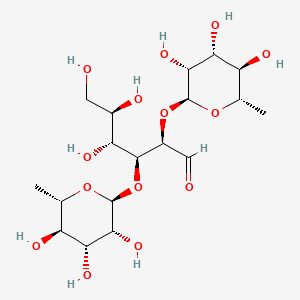
![Sodium 4-hydroxy-5-[(2-methoxy-4-nitrophenyl)azo]-6-(phenylamino)naphthalene-2-sulphonate](/img/structure/B15183330.png)
